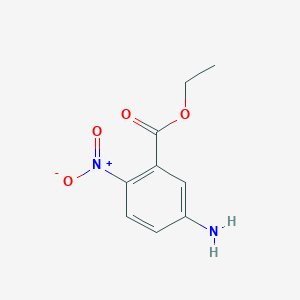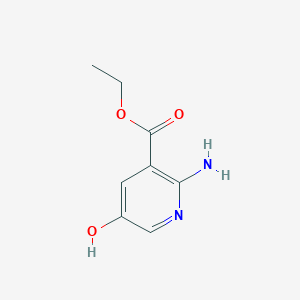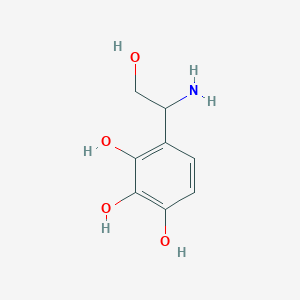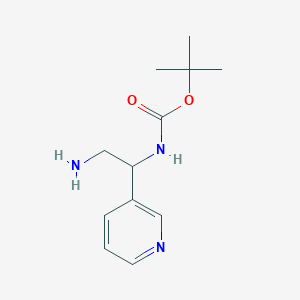![molecular formula C11H25ClN2O3 B13520952 tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)
tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride: is a chemical compound with a complex structure that includes tert-butyl, aminoethoxy, and carbamate groups. It is used in various scientific research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
The synthesis of tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-(2-aminoethoxy)-2-methylpropyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity[2][2].
Analyse Chemischer Reaktionen
tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted carbamates.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride can be compared with other similar compounds such as:
tert-butyl 3-(2-aminoethoxy)propanoate: This compound has a similar structure but differs in the length of the carbon chain and the position of the amino group.
tert-butyl (2-aminoethoxy)carbamate: This compound has a simpler structure with fewer ethoxy groups, making it less complex and potentially less reactive.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties that are valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H25ClN2O3 |
|---|---|
Molekulargewicht |
268.78 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H24N2O3.ClH/c1-10(2,3)16-9(14)13-8-11(4,5)15-7-6-12;/h6-8,12H2,1-5H3,(H,13,14);1H |
InChI-Schlüssel |
WZDWUJVJDOIJNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C)(C)OCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride](/img/structure/B13520893.png)
amino}acetate](/img/structure/B13520901.png)



![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)


![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)

